Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane
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Overview
Description
Synthesis Analysis
Cyclopentadiene production is usually not distinguished from dicyclopentadiene since they interconvert1. They are obtained from coal tar (about 10–20 g/tonne) and by steam cracking of naphtha (about 14 kg/tonne)1. To obtain cyclopentadiene monomer, commercial dicyclopentadiene is cracked by heating to around 180 °C1.Molecular Structure Analysis
Cyclopentadiene has a planar molecular shape1. The structure is also available as a 2d Mol file or as a computed 3d SD file2.
Chemical Reactions Analysis
Cyclopentadiene is known to undergo Diels–Alder reactions1. At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction1.
Physical And Chemical Properties Analysis
Cyclopentadiene is a colorless liquid with a strong and unpleasant odor1. It has a density of 0.802 g cm −3, a melting point of −90 °C, and a boiling point of 39 to 43 °C1. It is insoluble in water1.
Scientific Research Applications
Gold-catalyzed Cycloisomerization
A study by Li et al. (2014) explores a synthetic method for preparing 1H-cyclopenta[b]naphthalenes, cis-cyclopenten-2-yl δ-diketones, and bicyclo[3.2.0]hepta-1,5-dienes efficiently through gold-catalyzed cycloisomerization of 1,6-diyne esters. This method utilizes the electronic and steric differences in gold(I) complexes with phosphine and NHC ligands, and gold(III) complexes, combined with substrate substitution patterns (Li et al., 2014).
Photoluminescence Properties of Cyclopentadiene Derivatives
Zhang et al. (2013) synthesized a series of cyclopentadiene derivatives exhibiting aggregation-induced emission enhancement (AIEE) characteristics. These compounds display solvent-dependent fluorescence emissions, which are influenced by intermolecular C–H…π interactions and X-aggregation molecule stacking (Zhang et al., 2013).
Palladium- and Rhodium-Catalysed Cyclisation
Grigg et al. (1984) reported that certain hepta-1,6-dienes cyclise to form 4,4-disubstituted 1,2-dimethylcyclopent-2-enes and 1-methyl-2-methylenecyclopentanes using palladium acetate and chlorotris(triphenylphosphine)rhodium(I) catalysts, respectively. This research contributes to understanding mechanisms in catalytic processes involving cyclopentenes and methylenecyclopentenes (Grigg et al., 1984).
Thermochemistry of Cyclopentadiene Derivatives
Catoire et al. (2003) focused on the thermochemistry of various cyclopenta-1,3-diene derivatives. Their research presented gas-phase thermochemical properties, obtained from high-level ab initio quantum chemistry calculations, for these compounds, which are significant in combustion modeling (Catoire et al., 2003).
Cobalt-Catalyzed Cycloaddition
Hilt et al. (2008) explored the cobalt-catalyzed [2+2+2] cycloaddition of two alkynes and a 1,3-diene, yielding vinyl-substituted cyclohexa-1,3-diene derivatives. This study contributes to the development of new methodologies for synthesizing cyclohexa-1,3-dienes (Hilt et al., 2008).
pH Indicators from Cyclopentadiene Derivatives
Nourmohammadian et al. (2007) discovered that (triphenylphosphoranylidene)cyclopenta-1,3-dienes with zwitterionic resonance structures can act as new pH indicators. These compounds exhibited strong colors with high extinction coefficients in the alkali pH range, demonstrating their potential as pH indicators in specific pH ranges (Nourmohammadian et al., 2007).
Safety And Hazards
Cyclopentadiene is irritating to eyes, respiratory tract, and skin3. It can cause disturbances in the central nervous system and can have a narcotic effect in higher concentrations3.
Future Directions
As for future directions, cyclopentadiene is mainly used for the production of cyclopentene and its derivatives1. It is popularly used as a precursor to the cyclopentadienyl anion (Cp − ), an important ligand in cyclopentadienyl complexes in organometallic chemistry1.
Please note that the information provided here is based on the individual components of the compound you mentioned, and may not fully represent the properties of the compound as a whole. For a comprehensive analysis of the specific compound, more detailed study or consultation with a subject matter expert may be required.
properties
CAS RN |
212133-11-4 |
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Product Name |
Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane |
Molecular Formula |
C46H43Cl2FeNOP2Ru |
Molecular Weight |
915.62 |
IUPAC Name |
cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane |
InChI |
InChI=1S/C23H23NOP.C18H15P.C5H5.2ClH.Fe.Ru/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;;;/h3-15,17,21H,16H2,1-2H3;1-15H;1-5H;2*1H;;/q-1;;-1;;;2*+2/p-2/t21-;;;;;;/m1....../s1 |
InChI Key |
RKBAYBDGVOXZHR-KOFDSZFWSA-L |
SMILES |
CC(C)C1COC(=N1)C2=C([CH-]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl.[Fe+2] |
solubility |
not available |
Origin of Product |
United States |
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